alpha-Fenchene
Overview
Description
Alpha-Fenchene is a chemical compound that is part of the Acros Organics product portfolio . It is also known as “(+)-α-fenchene” and "(+)-7,7-dimethyl-2-methylene-norbornane" .
Synthesis Analysis
The synthesis of alpha-Fenchene involves various processes. For instance, it has been found that reactions of (+)-α-fenchene with acetone and benzaldehyde over β-zeolite lead to the formation of tricyclic ethers .Molecular Structure Analysis
The molecular structure of alpha-Fenchene is represented by the formula C10H18O . In α-PHE, the cis-1, 3-diene chain is inserted into the 6-membered ring .Chemical Reactions Analysis
Alpha-Fenchene undergoes several chemical reactions. For example, it has been observed that the isomerization of camphene and α-fenchene epoxides under homogeneous and heterogeneous conditions in media of various acidity was studied . The intermolecular reactions of these epoxy compounds with unsaturated aldehydes, allyl alcohol, and methanol on askanite-bentonite clay yielded spiroacetals, and open-chain hydroxyethers and acetals .Physical And Chemical Properties Analysis
Alpha-Fenchene is a low melting solid with a white appearance . It has a petroleum distillates odor . Its pH is 5.5 in a saturated aqueous solution at 22°C .Scientific Research Applications
Interactions with β-Cyclodextrin :Alpha-Fenchene has been studied for its interactions with β-cyclodextrin. This research demonstrated the potential for separation of isomeric monoterpenes, camphene and fenchene, via complexation with β-cyclodextrin. This interaction was confirmed through gas chromatography and (1)H NMR, showing that alpha-Fenchene forms complexes with β-cyclodextrin and can be separated by re-crystallization. This suggests potential applications in the separation and encapsulation processes in various fields including pharmacology and chemistry (Ceborska et al., 2013).
Chemical Composition Analysis in Essential Oils :Alpha-Fenchene has been identified as a major constituent in the essential oil of Helichrysum faradifani Sc. Ell. from Madagascar. The combined analysis using techniques like GC-RI, GC-MS, and 13C-NMR revealed alpha-Fenchene as a significant component, suggesting its importance in the characterization and quality control of essential oils. This finding is particularly relevant for industries focused on flavors, fragrances, and natural product chemistry (Cavalli et al., 2006).
Isomerization and Chemical Reactions :The isomerization of alpha-Fenchene has been studied in the context of chemical reactions. Research on the rearrangement of alpha-pinene to camphene, a process widely used in industry, showed that alpha-Fenchene can be a byproduct. Understanding these reactions is vital for improving industrial processes that produce terpenes and related compounds, highlighting alpha-Fenchene's role in the chemical industry (Ebmeyer, 2002).
Acid-Catalyzed Reactions in Organic Chemistry :Alpha-Fenchene epoxides have been studied for their behavior under acid-catalyzed conditions. This research focused on the isomerization and intermolecular reactions of these compounds, providing insights into the versatility of alpha-Fenchene in organic synthesis. Such studies are crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Yarovaya et al., 2002).
Essential Oil Composition Analysis :In a study analyzing the essential oil of Valeriana officinalis L. roots, alpha-Fenchene was identified as one of the variable components. This research highlights the importance of alpha-Fenchene in determining the quality and therapeutic potential of valerian root oils, which are used in herbal medicine and aromatherapy (Raal et al., 2008).
Safety And Hazards
Future Directions
The literature review suggests that extended pre-clinical studies are necessary to develop α-PHE-based adjuvant therapeutic approaches . GC-MS phytochemical analysis of fruit peel extracts suggests that compounds such as; α-kaurene, α-fenchene, p-allylphenol, octadecanoic acid, 3,5-dihydroxy phenol, hexestrol, xanthinin, and linoleic acid could provide antioxidant capacity, antifungal properties, and finally suppress aflatoxin production .
properties
IUPAC Name |
7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQUQHBVVXMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861972 | |
Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Fenchene | |
CAS RN |
471-84-1, 7378-37-2 | |
Record name | α-Fenchene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Fenchene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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